Cas no 2229160-68-1 (2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol)

2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol 化学的及び物理的性質
名前と識別子
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- 2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol
- 2229160-68-1
- EN300-1824485
-
- インチ: 1S/C9H7N3O3S/c10-9-11-7(4-16-9)6-3-5(12(14)15)1-2-8(6)13/h1-4,13H,(H2,10,11)
- InChIKey: DCLMZSAFPPSVHI-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C(=CC=C(C=1)[N+](=O)[O-])O
計算された属性
- 精确分子量: 237.02081227g/mol
- 同位素质量: 237.02081227g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 133Ų
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824485-0.25g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 0.25g |
$1156.0 | 2023-09-19 | ||
Enamine | EN300-1824485-1.0g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1824485-5.0g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1824485-10.0g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1824485-0.05g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 0.05g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1824485-0.1g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 0.1g |
$1106.0 | 2023-09-19 | ||
Enamine | EN300-1824485-2.5g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 2.5g |
$2464.0 | 2023-09-19 | ||
Enamine | EN300-1824485-5g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 5g |
$3645.0 | 2023-09-19 | ||
Enamine | EN300-1824485-1g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 1g |
$1256.0 | 2023-09-19 | ||
Enamine | EN300-1824485-0.5g |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol |
2229160-68-1 | 0.5g |
$1207.0 | 2023-09-19 |
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenolに関する追加情報
Recent Advances in the Study of 2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol (CAS: 2229160-68-1): A Comprehensive Research Brief
The compound 2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol (CAS: 2229160-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have demonstrated that 2229160-68-1 exhibits remarkable inhibitory activity against several key enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that this thiazole derivative shows selective COX-2 inhibition with an IC50 of 0.78 μM, significantly lower than traditional NSAIDs. The presence of both the amino-thiazole moiety and the nitro-phenol group appears to contribute to this enhanced activity through dual binding interactions with the enzyme's active site.
In terms of synthetic approaches, researchers at the University of Tokyo have developed an improved three-step synthesis protocol for 2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol with an overall yield of 68%, representing a 15% improvement over previous methods. The new route utilizes microwave-assisted cyclization in the key thiazole formation step, significantly reducing reaction times from 12 hours to just 45 minutes while maintaining excellent purity (>98% by HPLC).
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have identified several promising derivatives of 2229160-68-1 with enhanced pharmacokinetic properties. Particularly, the introduction of a methyl group at the 5-position of the thiazole ring resulted in compounds with improved metabolic stability (t1/2 > 4 hours in human liver microsomes) while maintaining potent biological activity.
Emerging applications in antimicrobial therapy have also been reported. A recent screening study found that 2-(2-amino-1,3-thiazol-4-yl)-4-nitrophenol exhibits moderate activity against drug-resistant Staphylococcus aureus (MIC = 16 μg/mL) and shows synergistic effects when combined with β-lactam antibiotics. This finding, published in Antimicrobial Agents and Chemotherapy, suggests potential utility in combating antibiotic resistance.
Current challenges in the development of 2229160-68-1-based therapeutics include optimizing its solubility profile and reducing potential off-target effects. Ongoing research at several pharmaceutical companies is focusing on prodrug strategies and formulation approaches to address these limitations while capitalizing on the compound's promising biological activities.
Future research directions highlighted in recent reviews include exploring the compound's potential in neurodegenerative diseases, as preliminary data suggests neuroprotective effects in cellular models of Parkinson's disease. Additionally, computational modeling studies predict favorable blood-brain barrier penetration, making this molecule an interesting candidate for CNS-targeted drug development.
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